Cas no 522-19-0 (Furo[2,3-b]quinoline,4,6,8-trimethoxy-)
![Furo[2,3-b]quinoline,4,6,8-trimethoxy- structure](https://nl.kuujia.com/scimg/cas/522-19-0x500.png)
522-19-0 structure
Productnaam:Furo[2,3-b]quinoline,4,6,8-trimethoxy-
Furo[2,3-b]quinoline,4,6,8-trimethoxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- Furo[2,3-b]quinoline,4,6,8-trimethoxy-
- 4,6,8-trimethoxyfuro[2,3-b]quinoline
- MACULOSIDINE
- 6,8-Dimethoxydictamnine
- Maculosidin
- Makulozidin
- SHAVHFJCSQWTFF-UHFFFAOYSA-N
- Q27107283
- TNH45PI9WI
- FS-8239
- CS-0255550
- Furo[2,3-b]quinoline, 4,6,8-trimethoxy-
- Furo(2,3-b)quinoline, 4,6,8-trimethoxy-
- NSC-83431
- DTXSID70200232
- AKOS030601133
- HY-N10094
- 6,8-Dimethoxydictaminine
- BRN 0257496
- CHEMBL1966898
- 4,6,8-TRIMETHOXYFURO(2,3-B)QUINOLINE
- 4,6,8-Trimethoxyfuro[2,3-b]quinoline #
- Furo[2, 4,6,8-trimethoxy-
- NSC 83431
- NSC83431
- NCI60_041837
- UNII-TNH45PI9WI
- 522-19-0
- CCRIS 3578
- CHEBI:6630
- 4-27-00-02296 (Beilstein Handbook Reference)
- DA-55168
- DTXCID70122723
-
- Inchi: InChI=1S/C14H13NO4/c1-16-8-6-10-12(11(7-8)17-2)15-14-9(4-5-19-14)13(10)18-3/h4-7H,1-3H3
- InChI-sleutel: SHAVHFJCSQWTFF-UHFFFAOYSA-N
- LACHT: COC1=CC2=C(C(=C1)OC)N=C3C(=C2OC)C=CO3
Berekende eigenschappen
- Exacte massa: 259.08449
- Monoisotopische massa: 259.084
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 3
- Complexiteit: 314
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 53.7A^2
- XLogP3: 2.8
Experimentele eigenschappen
- Dichtheid: 1.26
- Kookpunt: 421°Cat760mmHg
- Vlampunt: 208.4°C
- Brekindex: 1.621
- PSA: 53.72
Furo[2,3-b]quinoline,4,6,8-trimethoxy- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6565-5mg |
Maculosidin |
522-19-0 | 5mg |
¥ 5420 | 2024-07-19 | ||
TargetMol Chemicals | TN6565-5 mg |
Maculosidin |
522-19-0 | 98% | 5mg |
¥ 5,420 | 2023-07-10 | |
TargetMol Chemicals | TN6565-1 ml * 10 mm |
Maculosidin |
522-19-0 | 1 ml * 10 mm |
¥ 5520 | 2024-07-19 | ||
TargetMol Chemicals | TN6565-1 mL * 10 mM (in DMSO) |
Maculosidin |
522-19-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5520 | 2023-09-15 | |
ChemFaces | CFN95126-5mg |
Maculosidin |
522-19-0 | >=98% | 5mg |
$413 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6565-5 mg |
Maculosidin |
522-19-0 | 5mg |
¥4340.00 | 2022-04-26 | ||
ChemFaces | CFN95126-5mg |
Maculosidin |
522-19-0 | >=98% | 5mg |
$413 | 2021-07-22 |
Furo[2,3-b]quinoline,4,6,8-trimethoxy- Gerelateerde literatuur
-
Smith B. Babiaka,Fidele Ntie-Kang,Lydia L. Lifongo,Bakoh Ndingkokhar,James A. Mbah,Joseph N. Yong RSC Adv. 2015 5 43242
-
Joseph J. Magadula,Paul Erasto Nat. Prod. Rep. 2009 26 1535
-
J. P. Michael Nat. Prod. Rep. 1994 11 163
-
4. Index pages
-
5. Quinoline alkaloids. Part 28. The biosynthesis of furoquinolines and other hemiterpenoids in Ptelea trifoliataCharles F. Neville,Michael F. Grundon,Venkataraman N. Ramachandran,Geisla Reisch,Johannes Reisch J. Chem. Soc. Perkin Trans. 1 1991 2261
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